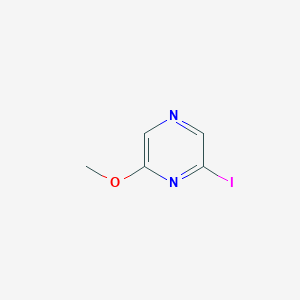

2-Iodo-6-methoxypyrazine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-iodo-6-methoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c1-9-5-3-7-2-4(6)8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSZWVUZALRZRLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437555 | |

| Record name | 2-Iodo-6-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58139-03-0 | |

| Record name | 2-Iodo-6-methoxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 58139-03-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Iodo 6 Methoxypyrazine and Its Precursors

Strategies for Regioselective Iodination of Pyrazine (B50134) Rings

The introduction of an iodine atom onto the pyrazine ring can be achieved through either direct or indirect methods. The choice of strategy is often dictated by the desired regioselectivity and the nature of the substituents already present on the pyrazine scaffold.

Direct Iodination Approaches

Direct C-H iodination of pyrazine rings typically involves the use of an electrophilic iodine source, often in the presence of an activating agent or catalyst. Common iodinating reagents include molecular iodine (I₂) and N-iodosuccinimide (NIS). commonorganicchemistry.comwikipedia.org The inherent electron-deficient nature of the pyrazine ring can make direct electrophilic substitution challenging, often requiring harsh reaction conditions or the presence of activating groups.

For a substrate like 2-methoxypyrazine (B1294637), the methoxy (B1213986) group, being an electron-donating group, would activate the pyrazine ring towards electrophilic attack. The directing effect of the methoxy group would likely favor iodination at the positions ortho and para to it. However, steric hindrance might influence the regiochemical outcome.

Table 1: Reagents for Direct Iodination of Aromatic Systems

| Reagent | Activating Agent/Conditions | Comments |

|---|---|---|

| Iodine (I₂) | Oxidizing agents (e.g., H₂O₂, nitric acid), Lewis acids | Requires activation to generate a more electrophilic iodine species. researchgate.netacsgcipr.org |

While specific examples of the direct iodination of 2-methoxypyrazine to yield 2-iodo-6-methoxypyrazine are not extensively documented in readily available literature, the general principles of electrophilic aromatic substitution on substituted pyridines and other azines suggest that a mixture of isomers could be expected. rsc.org Careful optimization of reaction conditions, including the choice of solvent, temperature, and catalyst, would be crucial to achieve the desired regioselectivity.

Indirect Iodination via Diazonium Intermediates

A more reliable and regioselective method for introducing an iodine atom onto the pyrazine ring is through the Sandmeyer reaction. wikipedia.orglscollege.ac.inorganic-chemistry.org This two-step process involves the diazotization of a primary aromatic amine followed by the displacement of the resulting diazonium group with iodide. organic-chemistry.orgbyjus.com This method is particularly advantageous as the position of the iodine atom is predetermined by the location of the amino group on the precursor.

For the synthesis of this compound, the key intermediate would be 2-amino-6-methoxypyrazine (B112909). The diazotization is typically carried out in a cold, acidic solution using sodium nitrite (B80452) (NaNO₂) to generate the unstable diazonium salt. Subsequent treatment with an iodide source, such as potassium iodide (KI), leads to the formation of the desired iodo-substituted pyrazine with the liberation of nitrogen gas. youtube.com

Table 2: General Conditions for Sandmeyer-type Iodination

| Step | Reagents | Typical Conditions |

|---|---|---|

| Diazotization | Sodium nitrite (NaNO₂), strong acid (e.g., HCl, H₂SO₄) | 0-5 °C |

This approach offers excellent regiocontrol and is generally tolerant of various functional groups, making it a robust strategy for the synthesis of specifically substituted pyrazines. nih.gov

Precursor Synthesis and Functional Group Transformations

The successful synthesis of this compound is critically dependent on the efficient preparation of appropriately functionalized pyrazine precursors.

Preparation of Methoxypyrazine Scaffolds

The synthesis of the methoxypyrazine core can be approached in several ways. One common method involves the construction of a 2-hydroxypyrazine (B42338) ring followed by methylation. 2-Hydroxypyrazines can be synthesized through the condensation of α-aminoamides with 1,2-dicarbonyl compounds, a method originally reported by Reuben G. Jones. beilstein-journals.orgnih.gov For instance, the condensation of glyoxal (B1671930) with an appropriate α-aminoamide can lead to the formation of a 2-hydroxypyrazine.

Another strategy involves the nucleophilic substitution of a leaving group, such as a chlorine atom, on the pyrazine ring with a methoxide (B1231860) source. For example, 2-chloropyrazine (B57796) can be converted to 2-methoxypyrazine by treatment with sodium methoxide. This reaction is a standard method for introducing alkoxy groups onto heteroaromatic rings.

Introduction of Methoxy Substituents

The introduction of a methoxy group onto a pre-existing pyrazine ring is most commonly achieved through two main pathways:

O-methylation of Hydroxypyrazines: 2-Hydroxypyrazines, which exist in equilibrium with their 2-pyrazinone tautomers, can be methylated to form 2-methoxypyrazines. nih.govresearchgate.net Common methylating agents include methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base. This reaction is a classical Williamson ether synthesis. researchgate.net

Nucleophilic Substitution of Halopyrazines: As mentioned previously, a halogen atom, particularly chlorine, at the 2-position of the pyrazine ring is susceptible to nucleophilic aromatic substitution. Reaction of a 2-chloropyrazine derivative with sodium methoxide in a suitable solvent like methanol (B129727) or a polar aprotic solvent provides a direct route to the corresponding 2-methoxypyrazine. researchgate.net

Table 3: Methods for Introducing Methoxy Substituents

| Precursor | Reagents | Reaction Type |

|---|---|---|

| 2-Hydroxypyrazine | Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄) / Base | Williamson Ether Synthesis |

Derivatization of Aminopyrazines

The conversion of an aminopyrazine to an iodopyrazine (B1298665) is a key transformation in the indirect iodination strategy. This is achieved through the Sandmeyer reaction, as detailed in section 2.1.2. The starting material, 2-amino-6-methoxypyrazine, is a crucial precursor.

The synthesis of 2-amino-6-methoxypyrazine itself can be envisioned through several routes. One potential pathway involves the amination of a 2-halo-6-methoxypyrazine, such as 2-chloro-6-methoxypyrazine. This nucleophilic aromatic substitution would involve reacting the chloropyrazine derivative with an ammonia (B1221849) source, which could be aqueous or gaseous ammonia, or a protected amine equivalent, often under elevated temperature and pressure.

Advanced Synthetic Techniques and Reaction Conditions

The efficient synthesis of this compound and its precursors often employs advanced organic chemistry techniques to achieve high selectivity and yields. These methods include palladium-catalyzed cross-coupling reactions for the formation of precursors, the use of specific iodinating reagents for direct introduction of iodine, and strategies to control chemo- and regioselectivity.

Palladium-Catalyzed Cross-Coupling Precursors

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of substituted pyrazines, which can then be converted to this compound. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of various functional groups onto the pyrazine ring. For instance, a methoxy group can be introduced via a Buchwald-Hartwig amination-type reaction on a halogenated pyrazine.

While not directly forming the iodo-substituent, these coupling reactions are crucial for building the necessary molecular framework. For example, a suitable boronic acid or organotin reagent could be coupled with a dihalopyrazine to introduce a group that can later be transformed or direct a subsequent iodination step. The choice of ligand, palladium precursor, base, and solvent is critical for the success of these reactions.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions for Pyrazine Functionalization

| Coupling Type | Catalyst/Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 80-100 |

| Stille | Pd(PPh₃)₄ | - | Toluene | 100-120 |

This table presents typical conditions and may require optimization for specific substrates.

Utilization of Specific Iodinating Reagents

The direct iodination of a methoxypyrazine precursor is a key step in the synthesis of this compound. The electron-donating nature of the methoxy group activates the pyrazine ring towards electrophilic substitution. However, the choice of iodinating reagent is crucial to control the reaction and avoid side products.

N-Iodosuccinimide (NIS) is a commonly employed reagent for the iodination of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgresearchgate.netcommonorganicchemistry.comwikipedia.orgdntb.gov.ua The reaction is often carried out in the presence of an acid catalyst, such as trifluoroacetic acid, to enhance the electrophilicity of the iodine. organic-chemistry.org The reaction conditions are generally mild and can lead to high yields of the desired iodinated product.

Another approach involves the use of molecular iodine in the presence of an oxidizing agent or a Lewis acid. Reagents like silver salts (e.g., Ag₂SO₄) can activate molecular iodine for the regioselective iodination of chlorinated aromatic compounds. nih.gov

Table 2: Common Iodinating Reagents and Typical Reaction Conditions

| Reagent | Catalyst/Activator | Solvent | Temperature (°C) |

|---|---|---|---|

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid | Acetonitrile (B52724) | Room Temperature |

| Molecular Iodine (I₂) | Silver Sulfate (Ag₂SO₄) | Dichloromethane | 0 - Room Temperature |

Reaction conditions are substrate-dependent and require empirical optimization.

Chemo- and Regioselective Synthesis Strategies

Achieving the desired 2-iodo-6-methoxy substitution pattern on the pyrazine ring requires careful control over the chemo- and regioselectivity of the synthetic steps. The inherent electronic properties of the pyrazine ring and the directing effects of existing substituents play a pivotal role.

In a disubstituted pyrazine, the position of incoming substituents is directed by the electronic nature of the groups already present. For instance, starting with 2-amino-6-methoxypyrazine, the amino group can be converted to a diazonium salt, which can then be subjected to a Sandmeyer-type reaction to introduce an iodine atom. This approach leverages the known reactivity of diazonium salts and can provide good regioselectivity.

When starting with a monosubstituted pyrazine, such as 2-methoxypyrazine, the regioselectivity of a subsequent iodination step is governed by the directing effect of the methoxy group. As an electron-donating group, it will direct electrophilic attack to the ortho and para positions. In the case of 2-methoxypyrazine, this would direct iodination to the 3-, 5-, and 6-positions. Achieving selective iodination at the 6-position might require blocking other reactive sites or utilizing specific reaction conditions that favor that particular isomer. The use of sterically hindered reagents or specific catalysts can influence the regiochemical outcome. organic-chemistry.org

Purification and Isolation Techniques for Halogenated Pyrazines

The purification and isolation of the final this compound product, as well as its halogenated precursors, are critical steps to ensure high purity. Common techniques employed include crystallization, recrystallization, and column chromatography.

Crystallization and Recrystallization: These are powerful techniques for purifying solid organic compounds. crossref.org The choice of solvent is crucial; an ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. dntb.gov.ua For halogenated aromatic compounds, a range of solvents from nonpolar hydrocarbons to more polar ethers and esters may be suitable. The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals, leaving impurities in the mother liquor. crossref.org In some cases, a two-solvent system can be effective for recrystallization. dntb.gov.ua

Column Chromatography: This is a versatile and widely used method for the separation and purification of organic compounds. oup.comnih.govtut.ac.jp For halogenated pyrazines, normal-phase chromatography using silica (B1680970) gel as the stationary phase is common. oup.com A solvent system, typically a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), is used as the mobile phase. The polarity of the eluent is optimized to achieve good separation between the desired product and any impurities. oup.comnih.gov Reversed-phase chromatography, using a nonpolar stationary phase (like C18-bonded silica) and a polar mobile phase (such as acetonitrile/water or methanol/water), can also be an effective purification method for pyrazine derivatives. tut.ac.jp

Table 3: Common Purification Techniques for Halogenated Pyrazines

| Technique | Stationary Phase | Mobile Phase/Solvent System | Principle of Separation |

|---|---|---|---|

| Normal-Phase Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Adsorption/Polarity |

| Reversed-Phase Column Chromatography | C18-Bonded Silica | Acetonitrile/Water Gradient | Partitioning/Polarity |

The specific conditions for purification must be determined empirically for each compound.

Reactivity and Reaction Pathways of 2 Iodo 6 Methoxypyrazine

Cross-Coupling Reactions

The carbon-iodine bond in 2-iodo-6-methoxypyrazine is the primary site for palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, allows these reactions to proceed under relatively mild conditions, making it a valuable substrate for building molecular complexity.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. nih.gov For this compound, this reaction enables the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position.

While specific studies focusing exclusively on this compound are not extensively detailed in the literature, the reactivity of analogous halopyrazines provides a strong basis for predicting its behavior. For instance, the Suzuki coupling of bromopyrazines with arylboronic acids is well-documented to proceed in high yields. rsc.org Given that aryl iodides are generally more reactive than aryl bromides in the key oxidative addition step of the catalytic cycle, this compound is expected to be an excellent substrate for this transformation. rsc.org

Typical conditions for such a reaction would involve a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), and an appropriate solvent like dioxane or DMF. rsc.orgnih.gov The reaction couples the pyrazine (B50134) core with an arylboronic acid to yield a 2-aryl-6-methoxypyrazine derivative.

Table 1: Representative Suzuki-Miyaura Coupling Reaction with a Halopyrazine Analog

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 6-Bromopyrazine derivative | Biphenyl boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 6-Biphenylpyrazine derivative | 85-100% | rsc.org |

| 2-Chloropyrazine (B57796) | Arylboronic acids | ONO pincer Pd(II) complex | K₂CO₃ | H₂O/Toluene | 2-Arylpyrazine | Good | nih.gov |

This table presents data for analogous compounds to illustrate the expected reactivity of this compound.

Other Palladium-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira)

Beyond the Suzuki coupling, this compound is a suitable substrate for other important palladium-catalyzed reactions, including the Heck and Sonogashira couplings.

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, creating arylalkynes and conjugated enynes. wikipedia.org The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt (e.g., CuI), in the presence of an amine base like triethylamine (B128534) (Et₃N). libretexts.orgyoutube.com The coupling of chloropyrazines with various acetylenes has been successfully demonstrated, proceeding under classical Sonogashira conditions to form the corresponding alkynylpyrazines. rsc.org The higher reactivity of the C-I bond in this compound would facilitate this transformation, likely leading to excellent yields of 2-alkynyl-6-methoxypyrazine products under similar or even milder conditions. rsc.orgwikipedia.org

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.govlibretexts.org This reaction provides a powerful tool for the synthesis of alkenylpyrazines from this compound. The process typically uses a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base. rug.nl While specific examples involving this compound are not prominent, the reaction of other aryl iodides, such as methyl 2-iodobenzoate, with alkenes is a key step in the industrial synthesis of complex molecules, highlighting the reliability of the C(sp²)-I bond in this transformation. rug.nl

Table 2: Expected Products from Heck and Sonogashira Reactions

| Reaction | This compound | Coupling Partner | Expected Product |

|---|---|---|---|

| Heck | Alkene (e.g., Styrene) | 2-Alkenyl-6-methoxypyrazine | |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | 2-Alkynyl-6-methoxypyrazine |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction pathway typically observed for haloarenes bearing strong electron-withdrawing groups. organic-chemistry.org The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which can facilitate SNAr reactions. Indeed, amination of chloropyrazines is known to proceed readily via an SNAr mechanism, often being more efficient than palladium-catalyzed amination. rsc.org

However, the viability of SNAr with this compound is less certain. While the pyrazine ring activates the substrate for nucleophilic attack, iodine is generally a less effective leaving group in SNAr compared to fluorine or chlorine. The reaction typically proceeds through a Meisenheimer complex, a negatively charged intermediate, and its stability is key to the reaction's success. libretexts.org For an iodo-substituted pyrazine, SNAr would likely require highly reactive nucleophiles and forcing conditions. In many cases, palladium-catalyzed coupling reactions are the more predictable and efficient pathway for the functionalization of the C-I bond. rsc.org

Metalation and Functionalization

Beyond the reactivity at the carbon-iodine bond, the pyrazine ring itself can be functionalized through deprotonation (metalation), guided by the methoxy (B1213986) group.

Directed Ortho Metalation (DoM) Strategies with Hindered Bases

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of C-H bonds adjacent to a directing metalation group (DMG). wikipedia.org The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium base, directing deprotonation to the proximate ortho position. organic-chemistry.org

The methoxy group (-OCH₃) is a well-established, albeit moderate, DMG. wikipedia.org In this compound, the methoxy group at the C6 position can direct metalation to the adjacent C5 position. This reaction requires a strong, sterically hindered base to prevent nucleophilic attack on the pyrazine ring or reaction at the iodo-substituent. Hindered lithium amide bases, such as lithium tetramethylpiperidide (LiTMP), are often employed for the deprotonation of sensitive heterocyclic systems. nih.gov

The process involves the coordination of the lithium base to the methoxy oxygen, which lowers the pKa of the C5 proton, facilitating its abstraction. This generates a 5-lithio-2-iodo-6-methoxypyrazine intermediate, which is a potent nucleophile poised for reaction with various electrophiles. organic-chemistry.orgharvard.edu

Introduction of Carbonyl and Other Functional Groups

The true synthetic utility of the Directed ortho Metalation strategy lies in the ability to trap the resulting organolithium intermediate with a diverse range of electrophiles. This two-step sequence allows for the precise introduction of various functional groups at the C5 position of this compound.

For example, quenching the 5-lithiated intermediate with an appropriate electrophile can introduce key functionalities:

Carbonyl Groups: Reaction with N,N-dimethylformamide (DMF) followed by an aqueous workup introduces a formyl group (-CHO), yielding 5-formyl-2-iodo-6-methoxypyrazine. Bubbling carbon dioxide (CO₂) through the solution followed by acidification yields the corresponding carboxylic acid (-COOH).

Other Functional Groups: A wide array of other groups can be installed. For instance, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. harvard.edu

This methodology effectively transforms an unactivated C-H bond into a versatile functional handle, complementing the cross-coupling reactions at the C-I bond and enabling the synthesis of highly substituted and complex pyrazine structures.

Table 3: Functionalization of the Pyrazine Ring via DoM

| Step 1: Metalation Reagent | Step 2: Electrophile | Functional Group Introduced at C5 | Product Type |

|---|---|---|---|

| LiTMP | DMF | Formyl (-CHO) | Aldehyde |

| LiTMP | CO₂ | Carboxyl (-COOH) | Carboxylic Acid |

| LiTMP | Cyclopentanone | Hydroxycyclopentyl | Tertiary Alcohol |

Intramolecular Reactions and Cyclizations

The presence of reactive functional groups on the pyrazine core allows for the construction of fused heterocyclic systems through intramolecular reactions. These cyclization strategies are of significant interest for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Diels-Alder Reactions and Derivatives

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, can be conceptually applied to pyrazine systems. wikipedia.org In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a cyclohexene (B86901) derivative. wikipedia.org While pyrazine itself is aromatic and generally a poor diene in standard Diels-Alder reactions, its reactivity can be enhanced by the presence of electron-withdrawing groups.

Intramolecular Diels-Alder (IMDA) reactions, where the diene and dienophile are part of the same molecule, are particularly effective for constructing bicyclic and polycyclic systems. masterorganicchemistry.comkhanacademy.orgyoutube.com For a derivative of this compound to undergo an IMDA reaction, a diene and a dienophile moiety would need to be introduced into the molecule, typically through substitution at the iodo or other positions on the pyrazine ring. The reaction would then proceed to form a fused ring system, with the stereochemistry of the product being controlled by the geometry of the transition state. masterorganicchemistry.com

| Reactant Type | Key Features | Potential Product |

| Diene | Conjugated double bonds | Fused cyclohexene derivative |

| Dienophile | Alkene or alkyne | Fused cyclohexene derivative |

This table outlines the general components required for a Diels-Alder reaction.

Cyclization Reactions for Fused Heterocycles

The iodo- and methoxy-substituted pyrazine ring serves as a scaffold for the synthesis of various fused heterocyclic systems, such as 1,2,3-triazolo[1,5-a]pyrazines. One synthetic approach involves the intramolecular cyclization of a diazo intermediate. For instance, a 2-cyanopyrazine can be converted to a 2-(2H-tetrazol-5-yl)pyrazine, which upon thermolysis, can form a diazo intermediate that subsequently cyclizes to yield the 1,2,3-triazolo[1,5-a]pyrazine core. researchgate.net Although this specific example starts from a cyanopyrazine, similar strategies could be envisioned starting from this compound by first converting the iodo group to a suitable precursor for the diazo functionality.

Another strategy for forming fused pyrazoles involves the intramolecular cyclization of ortho-substituted nitroarenes and nitroheteroarenes. osi.lv This methodology could potentially be adapted for this compound by introducing a nitro group and a suitable side chain that can participate in the cyclization.

Radical Reactions Involving Pyrazine Systems

Radical reactions offer a powerful alternative to traditional ionic pathways for the formation of carbon-carbon and carbon-heteroatom bonds. The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it a suitable precursor for radical-mediated transformations.

Upon initiation, typically through photolysis or the use of a radical initiator, the C-I bond can break to form a pyrazinyl radical. This highly reactive intermediate can then participate in a variety of reactions, including intramolecular cyclizations. For instance, if a suitable unsaturated side chain is present on the pyrazine ring, the pyrazinyl radical can add to the double or triple bond, leading to the formation of a new ring. researchgate.netnih.gov This type of radical cyclization is a versatile method for constructing fused heterocyclic systems. researchgate.netnih.gov

| Reaction Type | Initiator | Key Intermediate | Potential Outcome |

| Radical Cyclization | Photolysis, AIBN | Pyrazinyl radical | Fused heterocyclic ring |

| Atom Transfer Radical Cyclization | Transition Metal / Light | Pyrazinyl radical | Functionalized fused ring |

This table summarizes key aspects of radical reactions involving pyrazine systems.

Transformation of the Methoxy Group

The methoxy group on the pyrazine ring can be chemically transformed, most notably through cleavage of the ether bond to yield a hydroxypyrazine. This transformation is significant as it can alter the biological activity and chemical reactivity of the molecule.

The cleavage of aryl methyl ethers can be achieved under various conditions. Strong acids, such as hydroiodic acid or hydrobromic acid, can protonate the ether oxygen, making the methyl group susceptible to nucleophilic attack by the halide ion. nih.gov Lewis acids, such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃), can also facilitate ether cleavage by coordinating to the oxygen atom and activating the C-O bond. nih.govrsc.orgrsc.org

Furthermore, radical-based methods have been developed for the selective cleavage of methoxy groups. For example, a radical hydrogen abstraction reaction can be initiated at a neighboring hydroxyl group, leading to the formation of an alkoxyl radical. This radical can then abstract a hydrogen atom from the adjacent methoxy group, ultimately leading to its cleavage. nih.govresearchgate.net

| Reagent Class | Example Reagents | General Conditions | Product |

| Strong Acids | HI, HBr | Heating | 2-Iodo-6-hydroxypyrazine |

| Lewis Acids | AlCl₃, BBr₃, ZnBr₂ | Anhydrous solvent | 2-Iodo-6-hydroxypyrazine |

| Radical Initiators | AIBN with a hydrogen donor | Heating or photolysis | 2-Iodo-6-hydroxypyrazine |

This table provides an overview of common methods for the transformation of the methoxy group.

Applications of 2 Iodo 6 Methoxypyrazine As a Building Block in Complex Molecule Synthesis

Medicinal Chemistry and Drug Discovery

The pyrazine (B50134) core is a well-established pharmacophore found in numerous approved drugs and clinical candidates. The ability to functionalize this core with precision is paramount in drug discovery. 2-Iodo-6-methoxypyrazine serves as a key precursor for the synthesis of novel pyrazine-based drug candidates, offering a platform for the development of compounds with a wide range of pharmacological activities.

Synthesis of Pyrazine-Based Drug Candidates

The reactivity of the carbon-iodine bond in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. These powerful synthetic tools allow for the introduction of various aryl, heteroaryl, and alkyl groups at the 2-position of the pyrazine ring, leading to the generation of diverse libraries of potential drug candidates.

For instance, researchers have utilized this compound and its analogs in the synthesis of potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyrazine scaffold can act as a "hinge-binder," interacting with the ATP-binding site of kinases. By strategically modifying the substituents on the pyrazine ring, medicinal chemists can fine-tune the potency and selectivity of these inhibitors.

While direct synthesis examples starting from this compound are not extensively documented in publicly available literature, the synthesis of 2,6-disubstituted pyrazines as potent inhibitors of Casein Kinase 2 (CSNK2A) highlights the utility of di-halogenated pyrazine precursors. nih.gov This suggests a strong potential for this compound to be employed in similar synthetic strategies to access novel kinase inhibitors and other therapeutic agents.

| Starting Material | Reaction Type | Resulting Scaffold | Potential Therapeutic Area |

|---|---|---|---|

| This compound | Suzuki Coupling | 2-Aryl-6-methoxypyrazine | Oncology, Inflammation |

| This compound | Sonogashira Coupling | 2-Alkynyl-6-methoxypyrazine | Antiviral, Neuroscience |

| This compound | Buchwald-Hartwig Amination | 2-Amino-6-methoxypyrazine (B112909) | Antibacterial, Antifungal |

Scaffold for Pharmacologically Active Compounds

Beyond its role in generating diverse libraries, the 2-substituted-6-methoxypyrazine scaffold, derived from this compound, is a key feature in a variety of pharmacologically active compounds. The specific nature of the substituent at the 2-position, coupled with the electronic influence of the methoxy (B1213986) group, can lead to compounds with distinct biological profiles.

The pyrazine ring itself is a bioisostere of other aromatic systems like benzene (B151609) and pyridine, offering advantages in terms of metabolic stability and solubility. The nitrogen atoms in the pyrazine ring can also participate in hydrogen bonding interactions with biological targets, a crucial aspect of drug-receptor binding.

Natural Product Synthesis

Many natural products possessing a pyrazine core exhibit interesting and potent biological activities. The synthesis of these complex molecules is a significant challenge in organic chemistry, and building blocks like this compound can provide a valuable starting point.

Incorporation into Bioactive Pyrazine-Containing Structures

The functionalized pyrazine ring of this compound can be incorporated into the synthesis of various natural products. Marine alkaloids, for example, are a rich source of structurally diverse and biologically active compounds, with many containing heterocyclic cores. The synthesis of pyrazine-linked bisindole alkaloids, such as alocasin A, has been achieved through a double Suzuki–Miyaura coupling with a dibromopyrazine. mdpi.com This highlights a plausible pathway where this compound could be used to construct similar asymmetric bis-heterocyclic structures.

Strategies for Biomimetic Synthesis

Biomimetic synthesis aims to mimic the biosynthetic pathways of natural products in the laboratory. The dimerization of α-amino aldehydes is a proposed biomimetic route to 2,5-disubstituted pyrazine natural products. researchgate.net While this approach does not directly involve this compound, the functionalization of the pyrazine ring post-synthesis is often necessary to arrive at the final natural product. In such cases, a pre-functionalized pyrazine like this compound could offer a more convergent and efficient synthetic route.

| Natural Product Class | Key Synthetic Strategy | Potential Role of this compound |

|---|---|---|

| Pyrazine Alkaloids | Cross-Coupling Reactions | Introduction of one of the key substituents |

| Marine-derived Bis-heterocycles | Sequential Cross-Coupling | Asymmetric coupling partner |

Agrochemical and Material Science Applications

The application of pyrazine derivatives extends beyond the realm of medicine. The unique electronic and structural properties of the pyrazine ring make it an interesting scaffold for the development of novel agrochemicals and functional materials.

While specific research detailing the use of this compound in agrochemical synthesis is limited, pyrazine derivatives, in general, have been investigated for their potential as pesticides. The development of new agrochemicals is crucial for crop protection, and the exploration of novel chemical scaffolds is an ongoing effort.

In material science, pyrazine-based compounds are of interest for their potential applications in organic electronics. lifechemicals.com The electron-deficient nature of the pyrazine ring can be tuned by substituents, influencing the material's electronic properties. Pyrazine-containing polymers and small molecules have been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. The ability to functionalize the pyrazine core via cross-coupling reactions with building blocks like this compound is a key enabling technology in this field. The synthesis of pyrazine-derived compounds for use as hole-transporting layers (HTL) in electronic devices has been reported, showcasing the relevance of this heterocyclic core in materials science. undip.ac.id

Ligand Design for Catalysis

The development of novel ligands is crucial for advancing the field of homogeneous catalysis. Bipyridine and other nitrogen-containing heterocyclic compounds are widely used as ligands for a variety of transition metal catalysts. wustl.edumdpi.comnih.gov The synthesis of substituted bipyrazine ligands offers a means to fine-tune the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

This compound is a valuable starting material for the synthesis of asymmetric bipyrazine ligands. Through a Suzuki or Stille coupling reaction, another pyrazinyl, pyridinyl, or other heterocyclic group can be attached at the 2-position. mdpi.com The methoxy group at the 6-position provides a handle for further modification or can be used to modulate the electronic properties of the ligand.

An example of a potential synthetic route to a bipyrazine ligand starting from this compound is outlined below:

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Suzuki Coupling | 2-(tributylstannyl)pyrazine, Pd(PPh₃)₄ | 2-(6-methoxypyrazin-2-yl)pyrazine |

The resulting substituted bipyrazine could then be complexed with a variety of transition metals to generate new catalysts for reactions such as cross-coupling, hydrogenation, or polymerization.

RNA Purine Architecture Modifications

While no direct studies on the use of this compound for RNA modifications were identified, the reactivity of analogous iodinated heterocycles provides a strong basis for its potential application in this field. For example, 6-iodopurine (B1310063) has been demonstrated as a versatile building block for the postsynthetic modification of RNA. The reactive carbon-iodine bond allows for the introduction of a wide range of functional groups through various coupling reactions.

Given the structural and electronic similarities between purines and pyrazines, it is plausible that this compound could be used to synthesize modified pyrazine nucleoside analogues. These analogues could then be incorporated into synthetic RNA strands to probe RNA structure and function, or to develop therapeutic oligonucleotides with enhanced properties. The methoxy group could also serve to modulate the binding properties of the modified nucleobase.

The potential for this compound in this area is based on the established reactivity of similar compounds, highlighting a promising avenue for future research.

Spectroscopic and Analytical Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Iodo-6-methoxypyrazine, providing detailed information about the hydrogen, carbon, and nitrogen environments within the molecule.

The analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra allows for the unambiguous assignment of the compound's core structure. The substitution pattern on the pyrazine (B50134) ring, featuring an electron-donating methoxy (B1213986) group (-OCH₃) and an electron-withdrawing iodo group (-I), creates a distinct electronic environment that influences the chemical shifts of the remaining ring protons and carbons.

In the ¹H NMR spectrum, two signals are expected for the aromatic protons on the pyrazine ring, in addition to a signal for the methoxy group's protons. The protons at the C3 and C5 positions would appear as distinct singlets (or narrow doublets due to long-range coupling) in the aromatic region. The methoxy group would present a sharp singlet in the upfield region.

The ¹³C NMR spectrum provides information on each unique carbon atom. For this compound, five distinct signals are anticipated: three for the pyrazine ring carbons and one for the methoxy carbon. The carbon atom bonded to the iodine (C2) would be significantly shielded, appearing at a lower chemical shift, while the carbon bonded to the methoxy group (C6) would be deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H3 | ~8.0 - 8.2 | - |

| H5 | ~7.8 - 8.0 | - |

| -OCH₃ | ~3.9 - 4.1 | ~53 - 55 |

| C2 | - | ~120 - 125 |

| C3 | - | ~140 - 145 |

| C5 | - | ~135 - 140 |

¹⁵N NMR spectroscopy is a powerful technique for investigating the site of protonation in nitrogen-containing heterocyclic compounds like pyrazines. tandfonline.comtandfonline.com The pyrazine ring in this compound contains two nitrogen atoms (N1 and N4), and determining which is more basic is crucial for understanding its chemical reactivity.

In a study on the related compound 2-methoxypyrazine (B1294637), ¹⁵N NMR titration with an acid was used to monitor the change in the chemical shifts of the nitrogen atoms upon protonation. tandfonline.comtandfonline.com The results demonstrated that protonation occurs at the N4 position, which is para to the electron-donating methoxy group. tandfonline.com This is because the methoxy group increases the electron density at N4 through resonance, making it the more basic site. Conversely, the N1 nitrogen, being ortho to the methoxy group, is less basic. tandfonline.com For this compound, a similar outcome is expected. The electron-donating effect of the methoxy group at C6 would direct protonation to the N4 position. The change (shift) in the ¹⁵N NMR signal upon acidification provides direct evidence of the protonation site. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to analyze its fragmentation pattern, which aids in structural confirmation. The nominal molecular weight of this compound (C₅H₅IN₂O) is 236 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙) at m/z 236. This ion can then undergo fragmentation through several predictable pathways. chemguide.co.ukwikipedia.org Key fragmentation processes include:

α-cleavage: Loss of a methyl radical (•CH₃) from the methoxy group to form a stable acylium-type cation.

Loss of Neutral Molecules: Subsequent loss of carbon monoxide (CO).

Halogen Cleavage: Fission of the C-I bond, resulting in the loss of an iodine radical (•I) or the formation of an iodine cation (I⁺).

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Description |

|---|---|---|

| 236 | [C₅H₅IN₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 221 | [C₄H₂IN₂O]⁺ | Loss of methyl radical (M - •CH₃) |

| 193 | [C₄H₂IN₂]⁺ | Loss of •CH₃ and CO |

| 127 | [I]⁺ | Iodine cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic transitions within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to its specific functional groups. core.ac.ukmasterorganicchemistry.com Analysis of these bands confirms the presence of the pyrazine ring, the methoxy group, and the carbon-iodine bond.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Pyrazine Ring) |

| 2950-2850 | C-H Stretch | Aliphatic (-OCH₃) |

| 1600-1450 | C=N and C=C Stretch | Aromatic (Pyrazine Ring) |

| 1250-1200 | C-O Stretch (Asymmetric) | Aryl Ether (-OCH₃) |

| 1050-1000 | C-O Stretch (Symmetric) | Aryl Ether (-OCH₃) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is characterized by absorption bands arising from electronic transitions within the aromatic pyrazine ring. Typically, pyrazine and its derivatives exhibit two main types of transitions: a weak n→π* transition at longer wavelengths and a stronger π→π* transition at shorter wavelengths. core.ac.uk The presence of the methoxy and iodo substituents will cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted pyrazine.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. nih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for the analysis of pyrazine derivatives. nih.gov A typical setup would involve a C18 stationary phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov Detection is commonly achieved using a UV detector set to a wavelength corresponding to one of the compound's absorption maxima. sielc.com

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by Gas Chromatography, often coupled with a Mass Spectrometry detector (GC-MS). libretexts.orgnih.gov The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. libretexts.org A moderately polar stationary phase, such as one containing wax or phenyl polysiloxane, is typically used for separating pyrazines. The retention time provides a measure of the compound's identity, while the detector response allows for quantification. GC-MS provides the dual benefit of separation and structural identification through mass fragmentation patterns. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique, when applied to a suitable single crystal of this compound, can provide exact data on bond lengths, bond angles, and intermolecular interactions, such as crystal packing. researchgate.net

While specific crystallographic data for this compound is not widely published, analysis of related structures like iodinated pyrazoles and pyrazine adducts demonstrates the power of this technique. researchgate.netrsc.org A crystallographic study would confirm the planarity of the pyrazine ring and reveal the precise spatial orientation of the methoxy and iodo substituents. This information is invaluable for understanding the molecule's physical properties and its interactions in a solid-state matrix.

Theoretical and Computational Studies of 2 Iodo 6 Methoxypyrazine

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules. DFT methods provide a balance between computational cost and accuracy, making them ideal for studying the electronic structure and predicting the reactivity of heterocyclic systems like 2-Iodo-6-methoxypyrazine. Such calculations can determine molecular orbital energies, charge distributions, and molecular electrostatic potential maps, which are fundamental to predicting chemical behavior.

For pyrazine (B50134) derivatives, DFT calculations have been used to explore the effects of various substituents on the electronic properties of the ring. The introduction of an electron-donating methoxy (B1213986) group (-OCH₃) and an electron-withdrawing, polarizable iodine atom creates a unique electronic environment on the pyrazine core. DFT studies on similar halogenated pyrazine carboxamides have shown that halogen substitution significantly influences properties such as chemical potential and electrophilicity. chemrxiv.org In the case of this compound, the methoxy group would increase electron density on the ring through resonance, while the iodine atom would withdraw electron density inductively but also be a site for halogen bonding.

Calculated electronic properties are crucial for predicting reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. A higher HOMO energy suggests a greater propensity to donate electrons in a reaction, while a lower LUMO energy indicates a greater ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

| Property | Predicted Significance for this compound |

| HOMO Energy | Indicates susceptibility to electrophilic attack. The methoxy group is expected to raise the HOMO energy relative to unsubstituted pyrazine. |

| LUMO Energy | Indicates susceptibility to nucleophilic attack. The electron-deficient pyrazine ring and the iodo-substituent lower the LUMO energy. |

| HOMO-LUMO Gap | A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes electron-rich (negative potential, near N and O atoms) and electron-poor (positive potential, near H atoms and the iodine atom's σ-hole) regions, predicting sites for non-covalent interactions and reactions. |

| Natural Bond Orbital (NBO) Charges | Quantifies the charge distribution, confirming the electronegativity of N and O atoms and the electropositive character of the carbon attached to iodine. |

Computational chemistry provides profound insights into how chemical reactions occur by mapping the potential energy surface that connects reactants to products. For this compound, key reactions include nucleophilic aromatic substitution (SNAAr) at the C-I bond and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).

DFT calculations can be employed to model these reaction pathways step-by-step. This involves identifying all intermediates and, crucially, the transition states (TS) that represent the highest energy point along the reaction coordinate. The geometry of a transition state reveals the specific arrangement of atoms as bonds are broken and formed. Locating a transition state is computationally intensive but essential for understanding the reaction mechanism. For example, in an iodine-catalyzed synthesis of related imidazo[1,2-a]pyrazine (B1224502) derivatives, a plausible mechanism was proposed involving the activation of an imine ion by iodine acting as a Lewis acid. nih.gov Computational modeling of such a process for this compound could validate or refine proposed mechanisms by calculating the energies of all proposed intermediates and transition states. nih.gov

Once the stationary points (reactants, intermediates, transition states, products) on the potential energy surface have been located, their relative energies can be calculated. This energetic information is vital for predicting the feasibility and outcome of a reaction.

Activation Energy (ΔE‡): The energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate.

Reaction Energy (ΔErxn): The energy difference between the reactants and the products. A negative value indicates an exothermic reaction, while a positive value indicates an endothermic one.

By comparing the activation energies for competing reaction pathways, chemists can predict the selectivity of a reaction. For instance, if a nucleophile could potentially attack the carbon atom bearing the iodine or another position on the pyrazine ring, DFT calculations could determine which pathway has the lower activation barrier, thus predicting the regioselectivity.

| Reaction Parameter | Definition | Application to this compound |

| Activation Energy (ΔE‡) | Energy barrier for a reaction to occur. | Could be calculated for Suzuki vs. Stille coupling to determine the more favorable catalytic cycle. |

| Reaction Energy (ΔErxn) | Overall enthalpy change of the reaction. | Determines if a potential substitution reaction is thermodynamically favorable. |

| Selectivity | The preference for one reaction pathway over another. | Comparing the ΔE‡ for nucleophilic attack at different positions on the pyrazine ring. |

Molecular Modeling and Dynamics Simulations

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational flexibility is the rotation of the methoxy (-OCH₃) group around the C-O bond.

While the pyrazine ring itself is rigid and planar, the orientation of the methyl group relative to the ring can vary. Computational methods can be used to calculate the potential energy as a function of the dihedral angle (e.g., N-C-O-C). This analysis would likely reveal two minimum energy conformations: one where the methyl group is in the plane of the pyrazine ring (planar) and potentially a slightly higher energy conformation where it is perpendicular. Studies on other alkyl-substituted pyrazines have successfully used computational methods to determine such conformational preferences. colostate.edu For the methoxy group, the planar conformation is generally favored due to conjugation between the oxygen lone pairs and the aromatic π-system.

The way molecules arrange themselves in the solid state is dictated by a subtle balance of intermolecular forces. While a crystal structure for this compound is not reported, analysis of similar iodo-heterocyclic compounds provides a strong basis for predicting its crystal packing behavior.

Key interactions expected to govern the crystal structure include:

Halogen Bonding: The iodine atom can act as a Lewis acid, forming a directional, non-covalent interaction with a Lewis base, such as the nitrogen atom of an adjacent pyrazine ring (I•••N). This is a common and structure-directing interaction in iodo-heterocycles. For example, in the crystal structure of 2-iodo-4,6-dimethylpyrimidine, short intermolecular I•••N contacts of 3.390 Å are observed, linking molecules into chains. nih.gov

Hydrogen Bonding: Weak C-H•••N and C-H•••O hydrogen bonds are expected, where hydrogen atoms from the pyrazine ring or methyl group interact with nitrogen or oxygen atoms on neighboring molecules.

π–π Stacking: The electron-deficient pyrazine rings can stack on top of each other, an interaction that is common in aromatic systems. In 2-iodo-4,6-dimethylpyrimidine, π–π stacking interactions are observed with a centroid-centroid distance of 3.517 Å. nih.gov

These interactions collectively create a stable, three-dimensional supramolecular architecture.

| Interaction Type | Donor/Acceptor Atoms | Typical Distance (Å) | Significance in Crystal Packing |

| Halogen Bond | C-I ••• N | ~3.4 | Highly directional; often forms 1D chains. nih.gov |

| π–π Stacking | Pyrazine Ring ••• Pyrazine Ring | ~3.5 | Stabilizes layered or stacked structures. nih.gov |

| Hydrogen Bond | C-H ••• O/N | ~2.5 - 3.5 | Provides additional cohesion in the crystal lattice. nih.gov |

Data based on analogous structures reported in the literature. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used in medicinal chemistry to correlate the chemical structure of compounds with their biological activity. nih.gov These models allow for the prediction of the activity of new, unsynthesized molecules. For a compound like this compound, QSAR could be used to guide the design of derivatives with enhanced biological properties, such as antifungal or anticancer activity. brieflands.comnih.gov

A QSAR study involves several steps:

Data Set Assembly: A series of pyrazine analogues with experimentally measured biological activities is collected.

Descriptor Calculation: For each molecule, a set of numerical parameters, or "descriptors," is calculated. These can include:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, atomic charges (from DFT).

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Hydrophobicity Descriptors: LogP (the partition coefficient between octanol (B41247) and water).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates the descriptors to the biological activity.

Validation: The model's predictive power is tested using both internal and external validation techniques.

Studies on alkylpyrazines have successfully used descriptors like molecular connectivity and electrotopological state indices to model odor strength. nih.gov For a series of pyrazine derivatives with antiproliferative activity, QSAR models have been built using DFT-calculated descriptors, demonstrating a high correlation between predicted and experimental values. nih.gov A hypothetical QSAR model for analogues of this compound might take the form:

Biological Activity = c₀ + c₁(LogP) + c₂(LUMO Energy) + c₃(Dipole Moment)

Such a model could reveal, for example, that lower LUMO energy and higher hydrophobicity are correlated with increased activity, providing a rational basis for designing more potent compounds.

Prediction of Spectroscopic Parameters

No published data from theoretical or computational studies predicting the spectroscopic parameters (e.g., NMR, IR, UV-Vis) of This compound were found.

Computational Predictions of Reaction Pathways

No published data from computational studies predicting the reaction pathways of This compound were found.

Future Directions and Emerging Research Avenues

Novel Synthetic Routes to 2-Iodo-6-methoxypyrazine and its Derivatives

While established methods for the synthesis of this compound exist, future research is anticipated to focus on developing more efficient, sustainable, and diverse synthetic strategies.

Greener and More Efficient Syntheses: Future synthetic approaches will likely prioritize methodologies that align with the principles of green chemistry. This includes the development of one-pot syntheses and processes that minimize waste and utilize less hazardous reagents. For instance, manganese-catalyzed dehydrogenative coupling routes, which generate only water and hydrogen gas as byproducts, are being explored for the synthesis of substituted pyrazines and could be adapted for this compound. nih.gov

Late-Stage Functionalization: A significant area of development will be the late-stage functionalization of the pyrazine (B50134) core to introduce the iodo and methoxy (B1213986) groups. This approach is particularly valuable in medicinal chemistry, as it allows for the rapid diversification of complex molecules. Iron-catalyzed C-H functionalization of the pyrazine ring with organoboron agents presents a promising strategy for introducing substituents with high regioselectivity. eurjchem.com

Novel Precursors and Cyclization Strategies: Research into novel precursors and cyclization strategies is expected to yield more efficient routes to the pyrazine core itself. For example, the synthesis of pyrazines from N-allyl malonamides via a sequence of diazidation and thermal or copper-mediated cyclization offers a pathway to highly functionalized pyrazines. researchgate.net

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Manganese-Catalyzed Dehydrogenative Coupling | Atom economy, reduced waste | Catalyst development, substrate scope expansion |

| Iron-Catalyzed C-H Functionalization | Late-stage modification, high regioselectivity | Optimization of reaction conditions, directing group design |

| N-allyl Malonamide Cyclization | Access to highly functionalized pyrazines | Exploration of cyclization catalysts, diversification of substituents |

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is largely dictated by the interplay between the electron-deficient pyrazine ring, the versatile iodo substituent, and the electron-donating methoxy group. Future research is set to uncover novel reactivity patterns beyond its current use in standard cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. rsc.orgnobelprize.orgnih.gov Future work will likely focus on expanding the scope of coupling partners and developing more active and selective catalyst systems. A quantitative structure-reactivity model for the oxidative addition of aryl electrophiles to palladium(0) complexes could enable predictions for cross-coupling reactions involving this compound. rsc.org

C-H Activation and Functionalization: A frontier in the chemistry of pyrazines is the direct functionalization of their C-H bonds. ethz.chyale.edu For this compound, the selective activation of the C-H bonds at positions 3 and 5, which are influenced by the electronic effects of the existing substituents, could lead to the development of novel transformations for creating complex pyrazine derivatives. eurjchem.com Single-site metal-organic framework (MOF) catalysts could offer enhanced stability and recyclability for such C-H activation reactions. rsc.org

Chemo- and Regioselectivity Studies: The presence of multiple reactive sites in derivatives of this compound necessitates a thorough understanding of chemo- and regioselectivity. eurjchem.comresearchgate.netnih.govstackexchange.comnih.gov Future studies will likely employ a combination of experimental and computational methods to predict and control the outcome of reactions, enabling the selective functionalization of specific positions on the pyrazine ring.

| Reactivity Pattern | Potential Transformations | Key Research Focus |

| Palladium-Catalyzed Cross-Coupling | Suzuki, Sonogashira, Buchwald-Hartwig | Catalyst design, expanding coupling partners, predictive modeling |

| C-H Activation | Direct arylation, alkylation, amination | Catalyst development, understanding directing group effects |

| Chemo- and Regioselectivity | Selective functionalization of multifunctional pyrazines | Mechanistic studies, computational analysis |

Expanding Applications in Asymmetric Synthesis

The pyrazine scaffold is a key component of many chiral molecules with significant biological activity. Future research will increasingly focus on utilizing this compound and its derivatives in asymmetric synthesis.

Synthesis of Chiral Piperazines: Chiral piperazines are prevalent structural motifs in pharmaceuticals. A promising future application of this compound is its conversion to chiral piperazine (B1678402) derivatives. This can be achieved through methods such as the iridium-catalyzed asymmetric hydrogenation of pyrazinium salts, which can be generated from the parent pyrazine. researchgate.netacs.org Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols also provides a route to chiral piperazin-2-ones, which can be further converted to chiral piperazines. rsc.org

Development of Chiral Pyrazine-Based Ligands: The nitrogen atoms in the pyrazine ring make it an attractive scaffold for the design of novel chiral ligands for asymmetric catalysis. nih.govnih.govsemanticscholar.orgchimia.ch By introducing chiral substituents, potentially through asymmetric transformations of the iodo or methoxy groups or by functionalization of the C-H bonds, novel pyrazine-based ligands could be developed for a variety of enantioselective reactions.

| Application Area | Synthetic Approach | Key Research Focus |

| Chiral Piperazine Synthesis | Asymmetric hydrogenation of pyrazinium salts or pyrazin-2-ols | Development of highly enantioselective catalysts, expansion of substrate scope |

| Chiral Ligand Design | Introduction of chiral moieties onto the pyrazine ring | Synthesis of novel ligand architectures, application in asymmetric catalysis |

Integration with Flow Chemistry and Sustainable Synthesis

The principles of flow chemistry and sustainable synthesis are increasingly being integrated into modern chemical manufacturing. The synthesis and functionalization of this compound are well-suited for these advanced manufacturing technologies.

Continuous Flow Synthesis: Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.govmdpi.commdpi.comrsc.orgrsc.org The synthesis of this compound and its subsequent derivatization through cross-coupling or other reactions can be adapted to continuous flow systems, leading to more efficient and reproducible manufacturing processes.

Sustainable Synthetic Methodologies: Future research will emphasize the development of more sustainable synthetic routes to this compound and its derivatives. This includes the use of greener solvents, renewable starting materials, and catalytic methods that minimize waste. For instance, biosynthetic pathways for methoxypyrazines are being investigated in grapes and could inspire biocatalytic approaches to the synthesis of this compound. nih.gov

| Technology/Methodology | Potential Benefits | Key Research Focus |

| Flow Chemistry | Improved safety, efficiency, and scalability | Development of robust flow protocols, integration of in-line analysis |

| Sustainable Synthesis | Reduced environmental impact, lower cost | Use of renewable feedstocks, development of biocatalytic routes |

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry is a powerful tool for understanding and predicting the properties and reactivity of molecules. Advanced computational modeling will play a crucial role in the future research and development of this compound.

DFT and TD-DFT Studies: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to investigate the electronic structure, spectroscopic properties, and reactivity of this compound and its derivatives. chemrxiv.orgnih.govrsc.orgmdpi.comnih.gov These studies can provide insights into reaction mechanisms, predict the outcomes of reactions, and guide the design of new molecules with desired properties.

In Silico Drug Design: Computational methods are widely used in drug discovery to identify and optimize lead compounds. The pyrazine scaffold is present in many biologically active molecules. In silico studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, can be employed to design novel derivatives of this compound with potential therapeutic applications.

| Computational Method | Application | Key Research Focus |

| DFT/TD-DFT | Prediction of electronic properties, reactivity, and spectra | Elucidation of reaction mechanisms, design of novel catalysts |

| In Silico Drug Design | Identification of potential drug candidates, optimization of biological activity | Docking studies with protein targets, development of QSAR models |

Q & A

Q. What are the common synthetic routes for preparing 2-Iodo-6-methoxypyrazine, and how is purity validated?

this compound is typically synthesized via halogenation of methoxypyrazine precursors using iodine sources (e.g., NIS or I₂) under controlled conditions. A key method involves nucleophilic aromatic substitution, where a methoxy group directs iodination at the ortho position . Post-synthesis, purity is validated using HPLC (≥95% purity) and spectroscopic techniques (¹H/¹³C NMR, FT-IR) to confirm substitution patterns and absence of byproducts like dehalogenated derivatives .

Q. How should researchers handle stability and storage challenges for this compound?

The compound is light- and moisture-sensitive. Recommended storage conditions include inert atmospheres (argon), amber glass vials, and temperatures ≤ -20°C. Stability tests under varying pH and temperature regimes show decomposition above 40°C, forming methoxypyrazine derivatives, which can be monitored via TLC or GC-MS .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H NMR : Methoxy protons appear as a singlet (~δ 3.9 ppm), while pyrazine protons resonate as doublets (δ 8.2–8.5 ppm).

- FT-IR : Stretching vibrations for C-I (500–600 cm⁻¹) and C-O (1250 cm⁻¹) confirm functional groups.

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 236. Cross-validation with computational methods (DFT) improves structural assignment accuracy .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., Suzuki coupling vs. Ullmann coupling) affect the utility of this compound in heterocyclic synthesis?

The iodine atom in this compound enables cross-coupling reactions, but selectivity depends on catalysts and ligands:

- Suzuki Coupling : Pd(PPh₃)₄ with aryl boronic acids yields biarylpyrazines (e.g., 6-methoxy-2-phenylpyrazine). Side reactions (e.g., dehalogenation) are minimized using polar aprotic solvents (DMF) at 80–100°C .

- Ullmann Coupling : CuI/1,10-phenanthroline in DMSO promotes C-N bond formation but requires higher temperatures (120°C), risking methoxy group cleavage. Kinetic studies recommend Suzuki for lab-scale precision .

Q. What strategies resolve contradictions in reported reactivity of this compound under basic vs. acidic conditions?

Contradictory data arise from solvent and base/acid strength:

Q. How can computational modeling predict the regioselectivity of this compound in multicomponent reactions?

DFT calculations (B3LYP/6-311+G**) map electron density to predict reactive sites. The methoxy group directs electrophiles to the iodine-adjacent position (C3), while nucleophiles target C2. MD simulations in solvent environments (e.g., THF) validate experimental outcomes, reducing trial-and-error in reaction design .

Q. What are the analytical challenges in quantifying trace byproducts during this compound synthesis?

Byproducts like 2,6-dimethoxypyrazine (from over-alkylation) or iodopyrazine N-oxides (from oxidation) require sensitive detection:

Q. How does the electronic nature of this compound influence its role in photoredox catalysis?

The iodine atom acts as a redox-active center, enabling single-electron transfer (SET) under blue light (450 nm) with Ru(bpy)₃²⁺. This facilitates C–H functionalization of alkanes, though competing iodine loss requires sacrificial reductants (e.g., DIPEA) to stabilize intermediates .

Methodological Guidance for Data Interpretation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。